Mepivacaine hydrochloride

Overview

Description

Mepivacaine hydrochloride is a local anesthetic that is chemically related to bupivacaine but pharmacologically related to lidocaine. It is primarily used for local or regional analgesia and anesthesia by local infiltration, peripheral nerve block techniques, and central neural techniques including epidural and caudal blocks . This compound is effective topically only in large doses and therefore should not be used by this route .

Preparation Methods

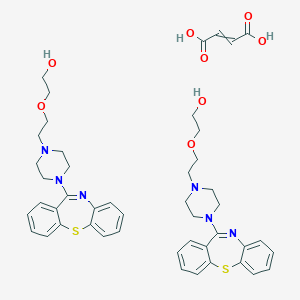

Mepivacaine hydrochloride is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. This intermediate is then reacted with methylamine to produce N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide, which is the base form of mepivacaine. The final step involves the conversion of this base to its hydrochloride salt by reacting it with hydrochloric acid .

Chemical Reactions Analysis

Mepivacaine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Mepivacaine can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Mepivacaine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Hydrolysis: The amide bond in mepivacaine can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various metabolites and degradation products .

Scientific Research Applications

Mepivacaine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of local anesthetics and their interactions with biological membranes.

Biology: Mepivacaine is used in studies of nerve conduction and the effects of local anesthetics on ion channels.

Medicine: It is widely used in clinical settings for local and regional anesthesia, particularly in dental procedures and minor surgeries

Mechanism of Action

Mepivacaine hydrochloride exerts its effects by blocking the initiation and conduction of nerve impulses. It does this by inhibiting the influx of sodium ions through the cell membrane, which prevents the depolarization necessary for action potential propagation and subsequent nerve function . The block at the sodium channel is reversible, and when the drug diffuses away from the axon, sodium channel function is restored and nerve propagation returns .

Comparison with Similar Compounds

Mepivacaine hydrochloride is similar to other local anesthetics such as lidocaine, bupivacaine, and ropivacaine. it has some unique properties:

Lidocaine: Mepivacaine has a longer duration of action compared to lidocaine but a slower onset of action

Bupivacaine: Mepivacaine is less potent than bupivacaine but has a faster onset of action

Ropivacaine: Mepivacaine has similar pharmacokinetic properties to ropivacaine but is less cardiotoxic

These differences make this compound a valuable option for specific clinical applications where its unique properties are advantageous.

Properties

IUPAC Name |

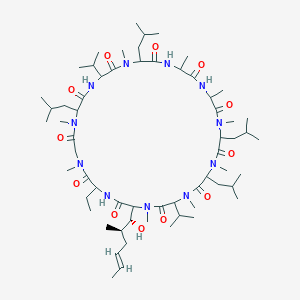

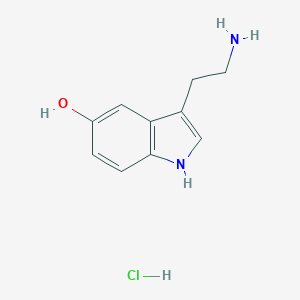

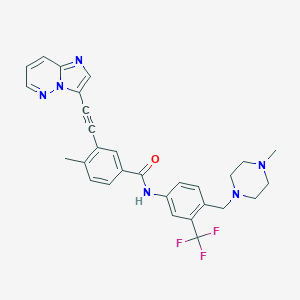

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIMRUQNCDCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96-88-8 (Parent) | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4031566 | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1722-62-9 | |

| Record name | Mepivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIVACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VFX2L7EM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mepivacaine hydrochloride exert its anesthetic effect?

A1: this compound is a local anesthetic that works by reversibly binding to specific sodium ion channels on neuronal cell membranes. [] This binding inhibits the influx of sodium ions, which are essential for nerve impulse conduction. [] By blocking these channels, this compound effectively prevents the transmission of pain signals to the brain, leading to a loss of sensation in the targeted area. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H22N2O•HCl, and its molecular weight is 282.81 g/mol. []

Q3: Are there any specific spectroscopic techniques used to characterize this compound?

A3: Yes, several analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a commonly used technique. [, ]

Q4: What is known about the stability of this compound under different conditions?

A4: Research has explored the stability of this compound under various stress conditions. Studies have investigated its degradation profile under acidic, alkaline, thermal, and oxidative conditions using stability-indicating HPLC methods. [] This research helps determine the appropriate storage conditions and shelf life of this compound formulations.

Q5: What factors influence the pharmacokinetics of this compound?

A5: Several factors can influence the pharmacokinetics of this compound, including:

- Route of Administration: The route of administration significantly affects mepivacaine's pharmacokinetic profile. For instance, epidural administration in pregnant women leads to rapid transfer across the placenta, with mepivacaine detectable in both maternal and umbilical cord blood. []

- Presence of Vasoconstrictors: Studies in diabetic patients indicated that the presence of a vasoconstrictor (levonordefrin) in the mepivacaine formulation led to statistically significant higher blood glucose levels compared to mepivacaine without a vasoconstrictor. []

Q6: Has the efficacy of this compound been evaluated in preclinical models?

A7: Yes, this compound has been studied in various animal models to assess its efficacy and safety. For instance, a study in horses with experimentally induced synovitis examined the analgesic and anti-inflammatory effects of intra-articular this compound. [] The results provided insights into its therapeutic potential in managing joint inflammation and pain in horses.

Q7: What are the potential toxic effects of this compound?

A8: While generally considered safe for its intended use, this compound, like other local anesthetics, can cause adverse effects if high systemic concentrations are reached. [, ] Studies have explored the potential for testicular damage in rats following this compound administration, highlighting the importance of careful dosing and administration. [, ]

Q8: Have there been efforts to develop novel drug delivery systems for this compound?

A8: Yes, researchers have explored innovative drug delivery strategies for this compound to enhance its therapeutic benefits. This includes the development of:

- Thermoreversible Gels: These gels offer a promising approach for sustained release and localized delivery of this compound. [, ] This delivery method is particularly beneficial for periodontal anesthesia, as it eliminates the need for needle injection and improves patient comfort.

- Intracervical Administration: Intracervical injection of this compound has been investigated as a method for providing effective pain relief during hysteroscopy. [, ]

Q9: What are some common analytical methods used for the determination of this compound?

A9: Various analytical methods are employed for the quantification of this compound in different matrices, including:

- Potentiometric Titration: This method utilizes a modified carbon paste ion-selective electrode for the determination of this compound in pharmaceutical preparations and biological fluids. []

- Reverse Phase HPLC: This widely used technique offers a simple, precise, rapid, and accurate approach for estimating this compound in injections. []

Q10: Are there alternative local anesthetics available for dental and medical procedures?

A10: Yes, several other local anesthetics are available, each with its own unique characteristics:

Q11: When was this compound first introduced as a local anesthetic?

A12: this compound emerged as a promising local anesthetic agent in the 1960s. Its rapid adoption stemmed from its favorable attributes, including a relatively long duration of action without the need for vasoconstrictors, enhanced potency compared to procaine, and reduced toxicity compared to lidocaine. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.